molecular formula C13H23N B12641730 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- CAS No. 118282-75-0

2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)-

Cat. No.: B12641730
CAS No.: 118282-75-0
M. Wt: 193.33 g/mol
InChI Key: OPYFBFCFYJSEHL-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the nonenyl side chain. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: The nonenyl side chain can undergo substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrole, 3,4-dihydro-: A similar compound without the nonenyl side chain.

    3,4-Dihydro-2H-pyran: Another heterocyclic compound with a different ring structure.

    2,5-Dihydro-3,6-di-2-thienyl-pyrrolo: A compound with a similar pyrrole ring but different substituents.

Uniqueness

2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is unique due to its nonenyl side chain, which imparts distinct chemical properties and potential applications. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

118282-75-0

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

5-non-8-enyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2H,1,3-12H2

InChI Key

OPYFBFCFYJSEHL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCC1=NCCC1

Origin of Product

United States

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